molecular formula C7H13ClN4O B2380588 4-amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 2089255-40-1

4-amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No. B2380588
CAS RN: 2089255-40-1
M. Wt: 204.66
InChI Key: FZQOIQZYGVAOET-UHFFFAOYSA-N
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Description

“4-amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride” is a chemical compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . The methodology involved the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with the appropriate cyclic/acyclic ketones to afford the desired products .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered aromatic ring structure with two nitrogen atoms and three carbon atoms .

Scientific Research Applications

Synthesis and Characterization

4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride and its derivatives are frequently involved in synthetic chemistry research. The focus is on synthesizing novel compounds and characterizing them through various analytical methods. For example, innovative methods were employed to synthesize 4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, which then underwent further reactions to yield novel thienopyrazole derivatives. These compounds were elucidated based on elemental and spectral analyses, including FT-IR, 1H-NMR, and mass spectroscopy (Ahmed et al., 2018).

Biological Activities

The derivatives of this compound have been studied for various biological activities. For instance, new amino pyrazole derivatives were synthesized and tested for potential antifungal and antimicrobial activities, with several compounds showing promising results (Shah et al., 2018). In another study, pyrazole derivatives were investigated as corrosion inhibitors for steel in hydrochloric acid, demonstrating that these compounds could significantly reduce corrosion rates (Herrag et al., 2007).

Anticancer and Anti-inflammatory Properties

Significant research has been conducted to explore the anticancer and anti-inflammatory properties of this compound derivatives. Novel pyrazolopyrimidine derivatives were synthesized and evaluated for their anticancer activities against different human cancer cell lines, revealing some compounds with promising cytotoxicity profiles (Rahmouni et al., 2016). Additionally, pyrazole carboxylic acid ethyl esters were synthesized and evaluated as new analgesic and anti-inflammatory agents, showing promising results compared to traditional medications (Gokulan et al., 2012).

Safety and Hazards

The safety and hazards associated with “4-amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride” include that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 4-amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride, also known as 4-amino-5-ethyl-2-methylpyrazole-3-carboxamide;hydrochloride, is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .

Mode of Action

The compound interacts with SDH by forming hydrogen bonds and π–π stacking interactions . This interaction inhibits the function of SDH, blocking the energy synthesis of the pathogens by inhibiting mitochondrial electron transfer between succinate and ubiquinone . This disruption in energy production can lead to the death of the pathogen, thereby exhibiting its fungicidal activity .

Biochemical Pathways

The inhibition of SDH affects the citric acid cycle and the electron transport chain . These pathways are critical for the production of ATP, the primary energy currency of the cell. By inhibiting SDH, the compound disrupts these pathways, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause damage to the pathogen .

Pharmacokinetics

The compound’s solubility in various solvents such as chloroform, ethyl acetate, and methanol suggests that it may have good absorption and distribution characteristics

Result of Action

The result of the compound’s action is the inhibition of pathogen growth. In particular, it has been shown to exhibit more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL . This suggests that the compound could be a potent fungicide.

properties

IUPAC Name

4-amino-5-ethyl-2-methylpyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c1-3-4-5(8)6(7(9)12)11(2)10-4;/h3,8H2,1-2H3,(H2,9,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQOIQZYGVAOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1N)C(=O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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